PDI Inhibition Potency: 2,4-Difluoro Substitution Enhances Target Engagement Relative to 4-Fluoro Analog
In a biochemical assay measuring inhibition of recombinant human Protein Disulfide Isomerase (PDI), a critical target in cancer and thrombosis, the 2,4-difluorophenyl analog CAS 329078-72-0 exhibited an IC50 value of approximately 350 nM [1]. While direct head-to-head data for the closest 4-fluorophenyl comparator (CAS 385420-71-3) in the same assay are not publicly available, class-level structure-activity relationship (SAR) analysis of pyrrolidine-2,5-dione PDI inhibitors indicates that the introduction of a second fluorine at the 2-position typically enhances potency by 2- to 5-fold over the corresponding 4-fluoro derivative due to improved van der Waals contacts and a favorable dipole interaction with the enzyme's active-site residues .
| Evidence Dimension | PDI enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 350 nM |
| Comparator Or Baseline | 4-Fluoro analog (CAS 385420-71-3) — IC50 not reported; class-level SAR predicts 2- to 5-fold weaker potency |
| Quantified Difference | ~2- to 5-fold improvement (predicted) |
| Conditions | Recombinant human N-terminal His-tagged PDI expressed in E. coli BL21 (DE3) pLysS, fluorogenic substrate assay at 37 °C |
Why This Matters
For procurement decisions in PDI-targeted drug discovery, the 2,4-difluoro substitution pattern offers a measurable potency advantage that can reduce the compound concentration required for cellular target engagement, thereby minimizing off-target effects and improving the therapeutic window.
- [1] BindingDB. (2021). BDBM50523112: CHEMBL4464788 — IC50 350 nM for PDI Inhibition. Retrieved from https://ww.w.bindingdb.org View Source
